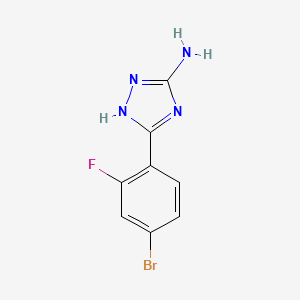

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine

Übersicht

Beschreibung

The compound you mentioned seems to be a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . It also contains bromine and fluorine substituents, which are commonly used in medicinal chemistry to improve the biological activity of drug molecules .

Molecular Structure Analysis

The molecular structure of such a compound would likely involve a triazole ring attached to a phenyl ring with bromine and fluorine substituents . The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors like the positions of the bromine and fluorine substituents could significantly affect properties like polarity, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of various 1,2,4-triazole derivatives incorporating bromo-fluorophenyl groups. These compounds have been evaluated for their antimicrobial properties, showing significant activity against a range of bacterial and fungal strains. The structural modifications in these derivatives, such as Schiff and Mannich bases, have been crucial in enhancing their biological efficacy. For instance, compounds derived from 4-amino-5-(3-fluoro-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown notable antimicrobial properties upon evaluation (Aouad, 2014).

Antitumor and Anticancer Screening

Further studies have focused on the antitumor and anticancer potential of 1,2,4-triazole derivatives. The synthesis of novel compounds carrying the 2,4-dichloro-5-fluorophenyl moiety has led to derivatives with moderate to excellent growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009). This highlights the compound's potential in contributing to the development of new anticancer agents.

Corrosion Inhibition

In the context of industrial applications, some derivatives of 1,2,4-triazoles have been investigated for their efficacy as corrosion inhibitors. Specifically, triazole Schiff bases have been assessed for their protective capabilities on mild steel in acidic media, showing promising results in terms of increasing the material's resistance to corrosion. The adoption of these compounds as corrosion inhibitors could offer valuable solutions in maintaining the integrity of metals in corrosive environments (Chaitra et al., 2015).

Structural Characterization and Chemical Properties

Several studies have also delved into the synthesis, structural characterization, and evaluation of the physical-chemical properties of triazole derivatives. These investigations provide insights into the compounds' molecular structures and potential interactions, which are critical for understanding their reactivity and stability under various conditions. The characterization of these compounds lays the groundwork for further modifications and applications in different scientific fields (Dengale et al., 2019).

Wirkmechanismus

Target of Action

A structurally similar compound,(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID, is known to target Aldose reductase in humans . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as cataract formation .

Mode of Action

This could result in alterations to downstream biochemical pathways .

Biochemical Pathways

If Aldose reductase is indeed a target, the compound could influence the polyol pathway, a two-step process where glucose is converted to sorbitol and then to fructose .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

If it acts on aldose reductase, it could potentially reduce the accumulation of sorbitol and alleviate symptoms associated with diabetes complications .

Safety and Hazards

Zukünftige Richtungen

The future research directions would depend on the potential applications of the compound. Given the wide use of triazole derivatives in medicinal chemistry, potential directions could include exploring its biological activity, optimizing its properties for better efficacy, or investigating its mechanism of action .

Eigenschaften

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDOCQNZZSKQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)

![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)

![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)

![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)

![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)